2-(1-Naphthyl)acetamidoxime

Vue d'ensemble

Description

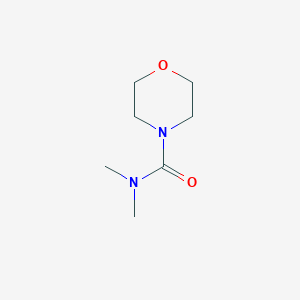

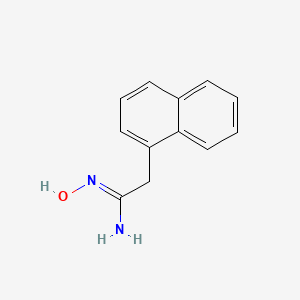

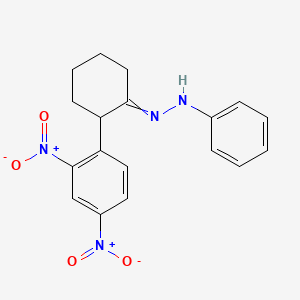

2-(1-Naphthyl)acetamidoxime is a unique chemical compound with the empirical formula C12H12N2O and a molecular weight of 200.24 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-(1-Naphthyl)acetamidoxime is represented by the SMILES stringN\C(Cc1cccc2ccccc12)=N/O . This indicates that the molecule contains a naphthyl group attached to an acetamidoxime group.

Applications De Recherche Scientifique

Application 1: Ionizing Radiation Detection

- Summary of the Application : “2-(1-Naphthyl)acetamidoxime” is used in the synthesis of scintillating resins for ionizing radiation detection. These resins are developed for ultra-trace level detection of alpha- and beta-emitting radionuclides .

- Methods of Application or Experimental Procedures : The resins were synthesized with 2-(1-naphthyl)-5-phenyloxazole (α-NPO) or 2-(1-naphthyl)-4-vinyl-5-phenyloxazole (v-NPO) fluor in polystyrene (PS) or poly (4-methyl styrene) (PVT) matrices . Leaching studies of the PS and PVT resins with methyl acetate were conducted .

- Results or Outcomes : The studies showed a 60% reduction in luminosity and 80% reduction in detection efficiency for α-NPO samples, while v-NPO resins retained detection properties . Degradation studies indicate the nitration of PS resins and the fluors after nitric acid exposure, resulting in a 100% reduction in optical properties .

Application 2: Photophysics and Photochemistry

- Summary of the Application : The effect of ring size on the photophysics and photochemistry of styrylbenzothiazole has been investigated via systematic replacement of the phenyl ring of 1-phenyl-2-(2-benzothiazolyl)ethene with naphthyl and phenanthryl rings .

- Methods of Application or Experimental Procedures : Steady state absorption and fluorescence techniques have been employed to record the spectra in a variety of solvents .

- Results or Outcomes : Based on the significant blue shift of the Z-isomer absorption maximum relative to that of the E-isomer, and the high percentage of Z-isomers in the photo-stationary state, these compounds may serve as potential promising candidates for optical data storage applications .

Application 3: Substitution Site Effect

- Summary of the Application : The tiny change in the substitution site of the naphthyl group leads to a significant effect .

- Methods of Application or Experimental Procedures : By introducing the naphthyl group into the 2,6-positions of anthracene, two different anthracene derivatives were synthesized .

- Results or Outcomes : The study is still ongoing and the results are not yet published .

Application 4: Photostabilizer for Plant Growth Regulator

- Summary of the Application : β-Cyclodextrin has been used as a photostabilizer of the plant growth regulator 2-(1-naphthyl)acetamide in aqueous solution .

- Methods of Application or Experimental Procedures : The study involves the use of β-Cyclodextrin to stabilize the plant growth regulator in an aqueous solution .

- Results or Outcomes : The results of the study are not specified in the available information .

Application 5: N-Heterocyclic Carbene Metal Complexes

- Summary of the Application : N-Heterocyclic carbene (NHC) ligands have become a privileged structural motif in modern homogenous and heterogeneous catalysis . The last two decades have brought a plethora of structurally and electronically diversified carbene ligands, enabling the development of cutting-edge transformations, especially in the area of carbon-carbon bond formation .

- Methods of Application or Experimental Procedures : Many structurally diversified NHC ligands have been developed, varying in ring size, aryl or alkyl substituents attached to the nitrogen atom, the heteroatom incorporated in the ring core, or cyclic and acyclic backbone .

- Results or Outcomes : The unique stereoelectronic characteristics (strong σ-donor and weak π-acceptor properties) are mainly responsible for the formation of well-defined, thermally stable metal complexes, and hence, widespread application for the development of new efficient catalytic processes .

Propriétés

IUPAC Name |

N'-hydroxy-2-naphthalen-1-ylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12(14-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWCOKUDFCFADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985201 | |

| Record name | N-Hydroxy(naphthalen-1-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728852 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1-Naphthyl)acetamidoxime | |

CAS RN |

925252-83-1, 66611-51-6 | |

| Record name | [C(Z)]-N-Hydroxy-1-naphthaleneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy(naphthalen-1-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66611-51-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1352766.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1352776.png)

![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)